molecular formula C10H7N3O3 B088160 4-Nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium CAS No. 14163-00-9

4-Nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium

Cat. No. B088160
CAS RN: 14163-00-9
M. Wt: 217.18 g/mol
InChI Key: TXORGAZSDCKPSN-UHFFFAOYSA-N
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Description

4-Nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium is a chemical compound used in scientific research for its potential therapeutic properties. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in a variety of fields.

Mechanism Of Action

The mechanism of action of 4-Nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium is not fully understood, but it is thought to work by inhibiting various signaling pathways in cells. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 4-Nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium has a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the proliferation of cancer cells, and inhibit the replication of certain viruses.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium in lab experiments is its potential therapeutic properties. It has been shown to have a variety of beneficial effects, and may be useful in the development of new treatments for various diseases and conditions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for research involving 4-Nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 4-Nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium involves the reaction of 2-chloropyridine with sodium nitrite and sodium nitrate in the presence of sulfuric acid. The resulting compound is then purified through recrystallization and characterized through various analytical techniques.

Scientific Research Applications

4-Nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied for its potential use in the treatment of various diseases and conditions.

properties

IUPAC Name

4-nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-12-6-4-8(13(15)16)7-10(12)9-3-1-2-5-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXORGAZSDCKPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=[N+](C=CC(=C2)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391532
Record name 4-Nitro-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium

CAS RN

14163-00-9
Record name 4-Nitro-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NITRO-2,2'-BIPYRIDINE-N-OXIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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